molecular formula C11H19N3 B13299205 1-methyl-3-(4-methylcyclohexyl)-1H-pyrazol-5-amine

1-methyl-3-(4-methylcyclohexyl)-1H-pyrazol-5-amine

Cat. No.: B13299205
M. Wt: 193.29 g/mol
InChI Key: HJVMAVDWYASOAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-(4-methylcyclohexyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a methyl group attached to the pyrazole ring and a methylcyclohexyl group attached to the third position of the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(4-methylcyclohexyl)-1H-pyrazol-5-amine typically involves the reaction of 4-methylcyclohexanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate acid catalyst to yield the desired pyrazole derivative. The reaction conditions often include refluxing the reaction mixture in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(4-methylcyclohexyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of N-alkyl or N-acyl pyrazole derivatives.

Scientific Research Applications

1-methyl-3-(4-methylcyclohexyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-3-(4-methylcyclohexyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-(4-methylcyclohexyl)-1H-pyrazole
  • 1-methyl-3-(4-methylcyclohexyl)-1H-pyrazol-4-amine
  • 1-methyl-3-(4-methylcyclohexyl)-1H-pyrazol-5-ol

Uniqueness

1-methyl-3-(4-methylcyclohexyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new drugs and materials.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2-methyl-5-(4-methylcyclohexyl)pyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-8-3-5-9(6-4-8)10-7-11(12)14(2)13-10/h7-9H,3-6,12H2,1-2H3

InChI Key

HJVMAVDWYASOAL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C2=NN(C(=C2)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.